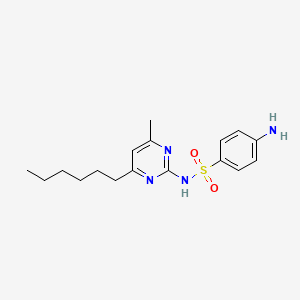
Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride is a chemical compound with the IUPAC name 3-(diethylamino)propyl 3-methyl-2-phenylpentanoate hydrochloride . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride involves the esterification of 3-methyl-2-phenylpentanoic acid with 3-(diethylamino)propyl alcohol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to the desired biological or chemical effect. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Diethylamino)propylamine: Used as a hardener in epoxy coatings and as a building block in the pigment industry.
N-(3-(Diethylamino)propyl)-N-methylacrylamide: Utilized in the synthesis of thermo- and pH-responsive polymers.
Uniqueness
Diethylamino-3-propyl alpha-phenyl-beta-methylvalerate hydrochloride stands out due to its specific ester structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Propriétés
Numéro CAS |
78372-13-1 |
|---|---|
Formule moléculaire |
C19H32ClNO2 |
Poids moléculaire |
341.9 g/mol |
Nom IUPAC |
3-(diethylamino)propyl 3-methyl-2-phenylpentanoate;hydrochloride |
InChI |
InChI=1S/C19H31NO2.ClH/c1-5-16(4)18(17-12-9-8-10-13-17)19(21)22-15-11-14-20(6-2)7-3;/h8-10,12-13,16,18H,5-7,11,14-15H2,1-4H3;1H |
Clé InChI |
ZDVVRNMAYCCDDV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C1=CC=CC=C1)C(=O)OCCCN(CC)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



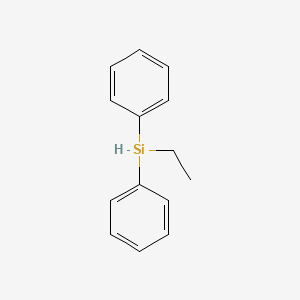

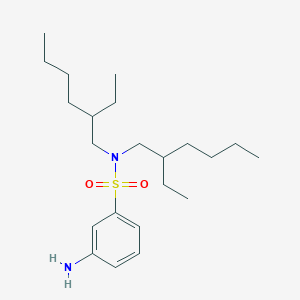




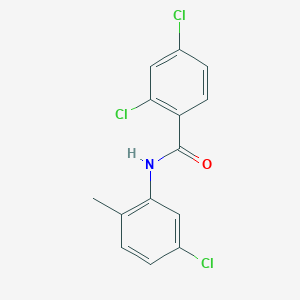

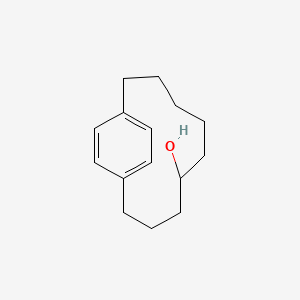
![N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B11957183.png)

